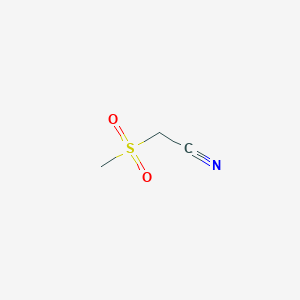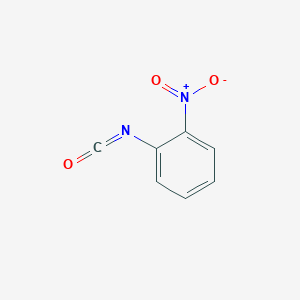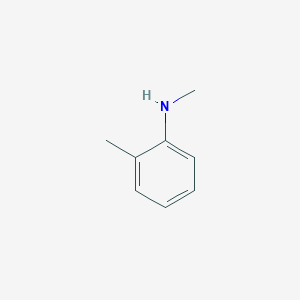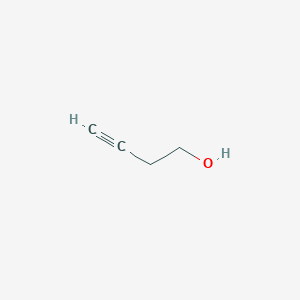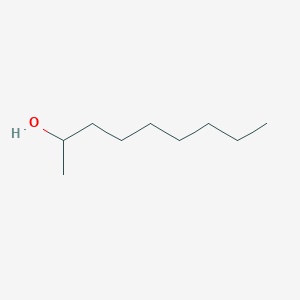
m-Phenylendiamin-Dihydrochlorid
Übersicht
Beschreibung
M-phenylenediamine dihydrochloride, also known as 1,3-benzenediamine dihydrochloride, is an organic compound with the chemical formula C₆H₈N₂·2HCl. It is a derivative of m-phenylenediamine, which is an aromatic diamine. This compound is typically found as a white crystalline powder and is known for its use in various chemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
M-phenylenediamine dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthesis of various polymers, including aramid fibers, epoxy resins, wire enamel coatings, and polyurea elastomers . Therefore, it can be inferred that the compound interacts with specific molecules in these materials.
Mode of Action
M-Phenylenediamine dihydrochloride interacts with its targets through chemical reactions, leading to the formation of new compounds. For instance, it is used in the synthesis of bis(thiazolidone) and bis(thiohydantoin) derivatives . It can also be used to increase the pore size in the fabrication of poly(aniline-co-1,3-phenylenediamine) cryogels .
Result of Action
The molecular and cellular effects of M-Phenylenediamine dihydrochloride’s action largely depend on its application. In the synthesis of polymers, it contributes to the formation of new molecular structures, altering the physical and chemical properties of the resulting material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of M-Phenylenediamine dihydrochloride. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of its use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
M-phenylenediamine dihydrochloride is synthesized through the hydrogenation of 1,3-dinitrobenzene. The process involves the reduction of 1,3-dinitrobenzene using hydrogen gas in the presence of a catalyst, typically palladium on carbon. The resulting m-phenylenediamine is then treated with hydrochloric acid to form m-phenylenediamine dihydrochloride .
Industrial Production Methods
Industrial production of m-phenylenediamine dihydrochloride follows a similar route, with large-scale hydrogenation reactors used to reduce 1,3-dinitrobenzene. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The m-phenylenediamine is then crystallized and purified before being converted to its dihydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
M-phenylenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
M-phenylenediamine dihydrochloride is similar to other phenylenediamine isomers, such as o-phenylenediamine and p-phenylenediamine. it is unique in its specific reactivity and applications:
O-phenylenediamine: Used in the synthesis of heterocyclic compounds and as a reagent in analytical chemistry.
P-phenylenediamine: Commonly used in hair dyes and as a polymerization inhibitor.
M-phenylenediamine dihydrochloride stands out due to its specific use in the synthesis of polymers and dyes, as well as its role in industrial applications .
Eigenschaften
IUPAC Name |
benzene-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h1-4H,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTOYMIYCMHPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021139 | |
| Record name | 1,3-Benzenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [MSDSonline] | |
| Record name | 1,3-Benzenediamine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4868 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Freely soluble in water; soluble in alcohol | |
| Record name | 1,3-BENZENEDIAMINE DIHYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6237 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly red crystalline powder | |
CAS No. |
541-69-5 | |
| Record name | 1,3-Benzenediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BENZENEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE5RLO93TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-BENZENEDIAMINE DIHYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6237 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of m-phenylenediamine dihydrochloride in electrochemical sensing, and how does its structure contribute to this function?
A1: In electrochemical sensing, m-phenylenediamine dihydrochloride functions as a size-exclusion layer. [] This means it selectively permits smaller molecules to pass through to the sensing electrode while hindering larger molecules. While the articles don't delve into the specific structural interactions, it's plausible that the size and charge of m-phenylenediamine dihydrochloride contribute to its ability to create a selective barrier on the electrode surface. Further research would be needed to elucidate the precise mechanism of this size exclusion.
Q2: Can you elaborate on the applications of m-phenylenediamine dihydrochloride in analytical chemistry, particularly in ion chromatography?
A2: M-phenylenediamine dihydrochloride plays a crucial role in ion chromatography, specifically in analyzing alkaline earth metals. [] When combined with hydrochloric acid in the eluent solution, it helps to resolve and detect low concentrations of calcium and magnesium ions. The exact mechanism by which this occurs isn't detailed in the provided research, but it likely involves influencing the retention time of these ions within the chromatography column, facilitating their separation and subsequent detection.
Q3: Are there any known challenges or limitations associated with using m-phenylenediamine dihydrochloride in these applications?
A3: While the provided research doesn't explicitly mention limitations, some potential challenges can be inferred. In ion chromatography, the effectiveness of m-phenylenediamine dihydrochloride might be influenced by the presence of other ions in the sample matrix. [] High concentrations of certain metals, like iron, could potentially interfere with the analysis, necessitating additional steps for resolution. Further investigation into the potential interactions and interferences of this compound in various analytical settings is necessary.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


